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5a,11a-Dehydrotetracycline -

5a,11a-Dehydrotetracycline

Catalog Number: EVT-1595644
CAS Number:
Molecular Formula: C22H22N2O8
Molecular Weight: 442.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
12-dehydrotetracycline zwitterion is zwitterionic form of 12-dehydrotetracycline arising from transfer of a proton from the 2-hydroxy group to the adjacent tertiary amino group. It is a tautomer of a 12-dehydrotetracycline.
Overview

5a,11a-Dehydrotetracycline is a significant compound in the tetracycline antibiotic family, primarily recognized for its role as an intermediate in the biosynthesis of tetracycline antibiotics. This compound is characterized by its unique structural modifications that enhance its biological activity. The compound is derived from anhydrotetracycline through a series of enzymatic reactions involving hydroxylation and reduction processes.

Source

5a,11a-Dehydrotetracycline is produced in the biosynthetic pathways of certain Streptomyces species, particularly during the synthesis of oxytetracycline. The enzymes involved in its production have been extensively studied, revealing insights into the genetic and enzymatic frameworks that govern tetracycline biosynthesis .

Classification

5a,11a-Dehydrotetracycline falls under the classification of polyketide antibiotics. Polyketides are a diverse group of secondary metabolites produced by microorganisms, characterized by their complex structures and significant pharmacological properties .

Synthesis Analysis

The synthesis of 5a,11a-Dehydrotetracycline involves several key enzymatic steps:

  1. Hydroxylation: The initial step converts anhydrotetracycline to 5a,11a-dehydrotetracycline through hydroxylation at specific positions on the tetracycline scaffold. This reaction typically requires oxygenase enzymes such as OxyS, which catalyze the addition of hydroxyl groups .
  2. Reduction: Following hydroxylation, a reduction step mediated by specific reductases (e.g., OxyR) transforms 5a,11a-dehydrooxytetracycline into 5a,11a-dehydrotetracycline. This reduction is crucial for enhancing the antibiotic activity of the compound .
  3. Heterologous Expression: Recent studies have successfully employed heterologous expression systems in Saccharomyces cerevisiae to produce 5a,11a-dehydrotetracycline, demonstrating the potential for engineered biosynthesis in pharmaceutical applications .
Molecular Structure Analysis

The molecular structure of 5a,11a-Dehydrotetracycline features a tetracyclic core characteristic of tetracyclines, with specific functional groups that dictate its biological activity. The structural formula can be represented as follows:

  • Chemical Formula: C22H23N1O7
  • Molecular Weight: Approximately 445.43 g/mol

The compound's structure includes:

  • A hydroxyl group at position C-5.
  • A double bond between C-5 and C-6.
  • A unique configuration at positions 5a and 11a that distinguishes it from other tetracyclines.

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm these structural features, revealing distinct chemical shifts corresponding to the various protons and carbons within the molecule .

Chemical Reactions Analysis

The primary chemical reactions involving 5a,11a-Dehydrotetracycline include:

  1. Hydroxylation Reactions: Catalyzed by OxyS and other oxygenases that introduce hydroxyl groups to specific carbon positions.
  2. Reduction Reactions: Mediated by reductases such as OxyR, which reduce double bonds within the molecule to enhance its pharmacological properties.
  3. Dehydration Reactions: In some pathways, dehydration may occur to yield more stable or active forms of tetracyclines .

These reactions are critical for transforming precursor compounds into bioactive antibiotics.

Mechanism of Action

The mechanism of action for 5a,11a-Dehydrotetracycline primarily involves inhibiting bacterial protein synthesis. It achieves this by binding to the ribosomal subunit (30S), preventing the attachment of aminoacyl-tRNA and thus blocking peptide elongation during translation. This action disrupts bacterial growth and replication, making it effective against a wide range of Gram-positive and Gram-negative bacteria .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellow crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Sensitive to light and heat; requires careful handling to prevent degradation.
  • pH Sensitivity: Stability can vary significantly with pH changes; optimal conditions are usually around neutral pH.

Relevant data from studies indicate that variations in environmental conditions can affect both the stability and efficacy of 5a,11a-dehydrotetracycline .

Applications

5a,11a-Dehydrotetracycline has significant applications in scientific research and pharmaceuticals:

  1. Antibiotic Research: As an intermediate in tetracycline biosynthesis, it serves as a model compound for studying antibiotic resistance mechanisms and developing new antibiotics.
  2. Synthetic Biology: Its production via engineered microorganisms highlights its potential for biotechnological applications in drug development.
  3. Pharmaceutical Development: Understanding its synthesis and action mechanisms contributes to improving existing antibiotics and discovering new therapeutic agents.
Biosynthetic Pathways and Enzymatic Mechanisms

Role of Type II Polyketide Synthases (PKS) in Tetracycline Backbone Assembly

Type II polyketide synthases (PKSs) are multi-enzyme complexes responsible for constructing the polyketide backbone of tetracycline antibiotics, including the precursor to 5a,11a-dehydrooxytetracycline. In Streptomyces rimosus, the minimal PKS comprises three essential subunits: ketosynthase α (KSα, encoded by oxyA), chain length factor (CLF or KSβ, encoded by oxyB), and acyl carrier protein (ACP, encoded by oxyC). This complex catalyzes the assembly of a malonamate starter unit and eight malonyl-CoA extender units through iterative decarboxylative Claisen condensations, forming a linear decaketide intermediate [1] [5]. The specificity for a malonamyl-CoA starter unit distinguishes tetracycline biosynthesis from other aromatic polyketides, which typically utilize aliphatic or aromatic starters [2].

The minimal PKS complex demonstrates precise chain length control, directing the formation of a 19-carbon poly-β-ketone backbone that undergoes regio-specific cyclizations. Genetic studies in heterologous hosts (e.g., Streptomyces coelicolor CH999) confirm that expression of the oxyA-oxyC genes alone yields uncyclized polyketide chains, while co-expression with cyclases/aromatases produces the characteristic tetracyclic scaffold [1] [7]. The nascent polyketide backbone exhibits a high degree of reactivity due to its polycarbonyl structure, necessitating rapid enzymatic processing to prevent undesirable rearrangements or degradation [2].

Table 1: Core Enzymes of oxy PKS in Streptomyces rimosus

GeneProteinFunctionDomain Type
oxyAKetosynthase αDecarboxylative condensationKSα
oxyBChain Length FactorChain length determination and stabilizationKSβ (CLF)
oxyCAcyl Carrier ProteinMalonyl-CoA extender unit loading and transferACP
oxyPAcyltransferaseMalonyl-CoA loading onto ACPAT

Functional Characterization of OxyD Amidotransferase in Malonamate Starter Unit Synthesis

The malonamate starter unit is a hallmark of tetracycline biosynthesis and originates from the action of OxyD, an ATP-dependent amidotransferase. OxyD catalyzes the transamidation of malonyl-CoA to malonamyl-CoA using L-glutamine as the nitrogen donor. This reaction proceeds via a two-step mechanism: first, glutamine hydrolysis generates ammonia within the enzyme's active site, followed by nucleophilic attack on malonyl-CoA's thioester carbonyl, forming malonamyl-CoA and releasing CoA-SH [1] [2]. The reaction consumes ATP, driving the thermodynamically unfavorable amidation forward [1].

Genetic inactivation of oxyD in S. rimosus abolishes tetracycline production entirely, confirming its indispensability. Heterologous expression experiments demonstrate that OxyD, when paired with the oxy-encoded minimal PKS in S. coelicolor CH999, enables the synthesis of amidated polyketides (e.g., the isoquinolone WJ35). Notably, OxyD exhibits substrate specificity for the oxy PKS – pairing with heterologous minimal PKSs fails to produce amidated products, indicating co-evolution with its cognate PKS machinery [1] [6]. Structural modeling suggests OxyD belongs to the asparagine synthetase B (AsnB) family, featuring distinct glutaminase and synthetase domains that facilitate the overall transamidation reaction [1].

Post-PKS Tailoring Enzymes and Decarboxylation Reactions

Following assembly of the amidated decaketide backbone, a series of regio-specific cyclizations and tailoring modifications transform the linear chain into the tetracyclic precursor of 5a,11a-dehydrooxytetracycline. The cyclization cascade involves four key steps orchestrated by dedicated enzymes:

  • First-ring cyclization: Catalyzed by the aromatase OxyK (or OtcD1), promoting aldol-type C7-C12 cyclization to form ring A [2] [5].
  • Second-ring cyclization: Facilitated by cyclase OxyI (OtcY2-2), resulting in Claisen-type condensation between C5 and C14 to form ring B [5] [7].
  • Third-ring cyclization: Performed by cyclase OxyN (OtcD4), enabling aldol condensation between C3 and C16 to form ring C [2].
  • Fourth-ring cyclization: Mediated by an ATP-dependent ligase (distinct from Oxy enzymes), forming the D ring via a Dieckmann condensation to yield pretetramid [5] [6].

Pretetramid undergoes methylation by OxyF (S-adenosylmethionine-dependent methyltransferase) at C6, producing 6-methylpretetramid. Subsequent oxygenations are critical: OxyL (a monooxygenase) introduces a hydroxyl group at C12a, forming 4-hydroxy-6-methylpretetramide, while OxyE (another monooxygenase) hydroxylates C4, yielding anhydrotetracycline (ATC) [2] [5] [7].

The penultimate step to 5a,11a-dehydrooxytetracycline involves OxyS, an ATC monooxygenase, which oxidizes C6 using O₂ and NADPH to generate 5a,11a-dehydrotetracycline. This intermediate is then hydroxylated at C5 by OxyE to produce 5a,11a-dehydrooxytetracycline [4] [5] [10]. The final reduction step to oxytetracycline is catalyzed by OxyR (or TchA), an F420H₂-dependent reductase (EC 1.3.98.4) that stereospecifically reduces the C11a-C12 double bond [10].

Table 2: Key Tailoring Reactions Generating 5a,11a-Dehydrooxytetracycline

EnzymeReactionProductCofactor
OxyFC6 Methylation6-MethylpretetramideSAM
OxyLC12a Hydroxylation4-Hydroxy-6-methylpretetramideO₂, NADPH
OxyEC4 HydroxylationAnhydrotetracycline (ATC)O₂, NADPH
OxySC6 Oxidation (Dehydrogenation)5a,11a-DehydrotetracyclineO₂, NADPH
OxyEC5 Hydroxylation of 5a,11a-dehydrotetracycline5a,11a-DehydrooxytetracyclineO₂, NADPH
OxyRStereospecific reduction of C11a-C12 double bond (final step)OxytetracyclineF420H₂

Comparative Analysis of oxy (otc) and ctc Gene Clusters in Streptomyces spp.

The oxy/otc cluster in S. rimosus (≈22 kb) and the ctc cluster in S. aureofaciens share significant homology but exhibit key differences impacting their biosynthetic output. Both clusters encode conserved core enzymes for polyketide assembly, cyclization, and tailoring: minimal PKS (oxyABCtcsDEF), amidotransferase (oxyDtcsG), methyltransferase (oxyFcmm7), monooxygenases (oxyE, L, Sctc counterparts), and the F420-dependent reductase (oxyRctcM) [2] [5] [10]. The overall synteny is largely conserved, reflecting their shared evolutionary origin for tetracycline production [5].

However, notable distinctions exist:

  • Halogenation: The ctc cluster encodes a FADH₂-dependent halogenase (ctcP) absent in oxy, enabling chlorination at C7 to produce chlortetracycline. This enzyme utilizes Cl⁻ and O₂ to generate HOCl, facilitating electrophilic halogenation of the tetracycline nucleus at a late biosynthetic stage (likely at anhydrotetracycline) [5] [6].
  • Regulatory Genes: The ctc cluster possesses additional regulatory genes (e.g., ctcR1/R2) not found in oxy, suggesting more complex pathway regulation in S. aureofaciens [2].
  • Ancillary Oxygenases: S. rimosus utilizes OxyQ (a putative aminotransferase) and OxyT (N-methyltransferase), with unclear direct roles in dehydrooxytetracycline formation. Their homologs in ctc may have diverged functions [1] [5].
  • Gene Organization: While core genes are conserved, the ctc cluster contains several open reading frames (ORFs) with unknown function interspersed between core biosynthetic genes, absent in the oxy cluster [5].

These differences highlight how subtle genetic variations direct the biosynthesis towards either oxytetracycline (via 5a,11a-dehydrooxytetracycline) or chlortetracycline. The shared pathway up to anhydrotetracycline serves as a metabolic branch point, with oxy-specific steps leading to hydroxylation at C5 and ctc-specific steps enabling chlorination at C7 [5] [6].

Table 3: Comparative Genomics of Tetracycline Biosynthetic Clusters

FunctionS. rimosus oxy/otc clusterS. aureofaciens ctc clusterConservation (%)Functional Divergence
Minimal PKS (KSα)oxyA (otcY1-1)tcsD~70%High (Essential backbone synthesis)
AmidotransferaseoxyD (otcY1-4)tcsG~60%Moderate (Malonamate starter synthesis)
C7 HalogenaseAbsentctcP (chlortetracycline synthase)N/AMajor (Unique to CTC pathway)
C5 OxygenaseoxyEHomolog present~45-51%Moderate (Specific for OTC pathway)
ATC Monooxygenase (C6 ox)oxyS (otcC)ctcS~46%High (Forms 5a,11a-dehydro intermediate)
F420-Dependent ReductaseoxyR (otcZ)ctcM~45%High (Final reduction step)
Regulatory GenesMinimal (e.g., oxyTA1)Additional (e.g., ctcR1/R2)LowSignificant (Differential regulation)

Compounds Mentioned

  • 5a,11a-Dehydrooxytetracycline
  • Anhydrotetracycline (ATC)
  • Malonyl-CoA
  • Malonamyl-CoA
  • Oxytetracycline
  • Chlortetracycline
  • Pretetramid
  • 6-Methylpretetramide
  • 4-Hydroxy-6-methylpretetramide
  • 5a,11a-Dehydrotetracycline
  • Tetracycline
  • Coenzyme F420 (Oxidized and Reduced)

Properties

Product Name

5a,11a-Dehydrotetracycline

IUPAC Name

(4S,4aS,6S,12aR)-2-carbamoyl-4-(dimethylazaniumyl)-6,10,12a-trihydroxy-6-methyl-3,11,12-trioxo-4a,5-dihydro-4H-tetracen-1-olate

Molecular Formula

C22H22N2O8

Molecular Weight

442.4 g/mol

InChI

InChI=1S/C22H22N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,10,15,25,29,31-32H,7H2,1-3H3,(H2,23,30)/t10-,15-,21+,22-/m0/s1

InChI Key

NFQUDBKTIUTPKR-ILGMQVKHSA-N

Canonical SMILES

CC1(C2=C(C(=O)C3=C1C=CC=C3O)C(=O)C4(C(C2)C(C(=O)C(=C4[O-])C(=O)N)[NH+](C)C)O)O

Isomeric SMILES

C[C@@]1(C2=C(C(=O)C3=C1C=CC=C3O)C(=O)[C@]4([C@@H](C2)[C@@H](C(=O)C(=C4[O-])C(=O)N)[NH+](C)C)O)O

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